molecular formula C28H34O9 B150553 Schisanwilsonin I CAS No. 1181216-84-1

Schisanwilsonin I

Cat. No. B150553
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-OUJBPAAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisanwilsonin I is a compound that falls within the category of carotane-type sesquiterpenoids and dibenzocyclooctane lignans, which are natural products isolated from the fruits of Schisandra wilsoniana. These compounds, particularly schisanwilsonenes and schisanwilsonins, have been studied for their potential anti-HBV (anti-hepatitis B virus) activity. Schisanwilsonin I, as part of this group, is likely to share similar structural features and biological activities .

Synthesis Analysis

The synthesis of related carotane-type terpenoids, such as (+)-schisanwilsonene A, has been achieved through a two-step, enantiospecific, and protecting-group-free synthesis starting from a carotane compound produced in E. coli. This approach is noted for its step- and redox-economical benefits, which are significant in the preparation of terpene natural products and their analogues . Although the synthesis of schisanwilsonin I is not explicitly described, the methodologies applied to synthesize similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures and relative configurations of schisanwilsonenes A-C were elucidated using spectroscopic methods, including 2D-NMR techniques. The structure of schisanwilsonene A was further confirmed by single-crystal X-ray diffraction. These techniques are crucial for determining the stereochemistry and molecular framework of complex natural products such as schisanwilsonin I .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of schisanwilsonin I are not directly reported in the provided papers. However, the isolation of schisanwilsonenes and schisanwilsonins from natural sources implies that these compounds are likely to be solid at room temperature and may possess specific optical properties due to their chiral centers. Their solubility, stability, and reactivity would be important factors in their potential as anti-HBV agents and would require further investigation .

Relevant Case Studies

The anti-HBV activity of schisanwilsonenes, particularly schisanwilsonene A, has been demonstrated in vitro, with significant inhibition of HBsAg and HBeAg secretion. This suggests a potential therapeutic application for these compounds in the treatment of hepatitis B. Although schisanwilsonin I is not specifically mentioned, it is part of a closely related group of compounds that have shown promising biological activity . Further case studies and clinical trials would be necessary to establish the efficacy and safety of schisanwilsonin I as an anti-HBV agent.

Scientific Research Applications

Schisanwilsonin I is a lignan isolated from the fruits of Schisandra wilsoniana . It’s used in various scientific fields, particularly in pharmacological research .

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Schisanwilsonin I is used for content determination, identification, and pharmacological experiments . It has been found to show anti-HBV (Hepatitis B Virus) activity .
  • Methods of Application or Experimental Procedures : The compound is typically used in its powder form . For obtaining a higher solubility, the tube containing the compound is warmed at 37 ℃ and shaken in an ultrasonic bath for a while . The stock solution can be stored below -20℃ for several months .
  • Results or Outcomes : In vitro studies have shown that Schisanwilsonin I and related anti-HBV lignans from the fruits of Schisandra wilsoniana have anti-HBV activity .

properties

IUPAC Name

[(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-OUJBPAAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisanwilsonin I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisanwilsonin I
Reactant of Route 2
Reactant of Route 2
Schisanwilsonin I
Reactant of Route 3
Reactant of Route 3
Schisanwilsonin I
Reactant of Route 4
Reactant of Route 4
Schisanwilsonin I
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Schisanwilsonin I
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Schisanwilsonin I

Citations

For This Compound
2
Citations
WH Ma, Y Lu, H Huang, P Zhou, FC Meng… - Journal of Asian …, 2023 - Taylor & Francis
… new dibenzocyclooctanelignans, schisanwilsonin H (1) and schisanwilsonin I (2), together with eight … Thus, the structure of 2 was established as shown, and named as schisanwilsonin I. …
Number of citations: 5 www.tandfonline.com
马文辉 - 2007 - 万方数据资源系统
… -3b), 鹤庆五味子己素(schisanwilsoninF)(HQ128-5), 鹤庆五味子庚素(schisanwilsonin G)(HQ128-2), 鹤庆五味子辛素(schisanwilsonin H)(HQ103-6), 鹤庆五味子壬素(schisanwilsonin I)(…
Number of citations: 2 d.wanfangdata.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.